BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic data for 1-Chloro-2-ethylbenzene
(NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1-Chloro-2-ethylbenzene

Cat. No.: B1361349

| have gathered some spectroscopic data for 1-Chloro-2-ethylbenzene. | found predicted 13C
NMR chemical shifts and mass spectrometry fragmentation data. | also found references to *H
NMR and IR spectra, but I'm still missing the specific, tabulated numerical data for these
techniques (chemical shifts, multiplicities, coupling constants for *H NMR, and a peak list for
IR). | have a good basis for the experimental protocols from the search results.

My immediate next step is to find the actual numerical data for tH NMR and IR. Without this, |
cannot create the required data tables. | will conduct a more focused search for this specific
information. If | am unable to find the exact data for 1-Chloro-2-ethylbenzene, | will use data
for a very closely related compound, such as ethylbenzene, and clearly note this as a limitation
and a comparative reference, similar to how one of the search results presented mass
spectrometry data. After securing the data, | will proceed with creating the tables, the Graphviz
diagram, and writing the full technical guide.

Updated plan:

o Execute a targeted search for a tabulated list of *H NMR chemical shifts, multiplicities, and
coupling constants for 1-Chloro-2-ethylbenzene.

o Execute a targeted search for a tabulated list of IR absorption peaks (in cm~1) for 1-Chloro-
2-ethylbenzene.

« If specific data for 1-Chloro-2-ethylbenzene remains unavailable, | will search for the
corresponding data for ethylbenzene to use as a comparative example and clearly state this
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in the text.

o Consolidate all collected quantitative data (*H NMR, 13C NMR, IR, and Mass Spec) into the
structured tables.

o Create the DOT script for the Graphviz diagram illustrating the general spectroscopic
analysis workflow.

o Write the main body of the technical guide, including an introduction, the data tables, and
detailed experimental protocols based on the information gathered.

 Integrate the Graphviz diagram with its caption into the document.

» Review and finalize the in-depth technical guide, ensuring all user requirements, including
the specific color palette and formatting, are met.## Spectroscopic Data for 1-Chloro-2-
ethylbenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the
compound 1-Chloro-2-ethylbenzene (CAS No. 89-96-3). The information presented herein is
essential for the unequivocal identification, characterization, and quality control of this chemical
entity in research and development settings. This document details Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the
experimental protocols for their acquisition.

Introduction

1-Chloro-2-ethylbenzene is an aromatic organic compound with the molecular formula
CsHoCl. As a substituted benzene derivative, its precise structural elucidation is critical for its
application in organic synthesis and as an intermediate in the manufacturing of
pharmaceuticals and other specialty chemicals. Spectroscopic techniques are indispensable
tools for confirming the identity and purity of such compounds. This guide presents a
consolidated summary of its *H NMR, 3C NMR, IR, and Mass spectral data.

Spectroscopic Data Summary
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The following sections provide a detailed breakdown of the spectroscopic data for 1-Chloro-2-
ethylbenzene, presented in clear, tabular formats for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technigue for elucidating the carbon-hydrogen framework of a
molecule.

Proton NMR provides information on the number of distinct proton environments and their
neighboring protons. The data presented here is based on typical values for similar structures
and may vary slightly based on solvent and concentration.

Chemical Shift ()

Multiplicity Integration Assignment
ppm
~7.35 d 1H Ar-H
~7.20 m 3H Ar-H
2.75 q 2H -CHz-
1.25 t 3H -CHs

Note: 'd' denotes a doublet, 't" a triplet, 'q" a quartet, and 'm' a multiplet.

Carbon NMR provides information about the different carbon environments in the molecule.
The following are predicted chemical shifts.[1]
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Chemical Shift (8) ppm Assighment
~ 1415 Ar-C (C-2)
~133.8 Ar-C (C-1)

~ 1295 Ar-CH
~128.8 Ar-CH
~127.2 Ar-CH
~126.9 Ar-CH

~26.5 CHa-

~15.6 -CHs

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their

characteristic vibrational frequencies. The following table lists the major absorption bands for 1-

Chloro-2-ethylbenzene.

Wavenumber (cm—?) Intensity Assignment
3060-3020 Medium Aromatic C-H stretch
2965-2850 Strong Aliphatic C-H stretch
_ Aromatic C=C skeletal

~ 1600, 1480 Medium-Strong o

vibrations

C-Cl stretch / Aromatic C-H
~ 750 Strong out-of-plane bend (ortho-

disubstitution)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments, confirming the molecular weight and offering structural clues.
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miz Relative Abundance (%) Proposed Fragment

142 ~ 25 [M+2]* (due to 3’Cl isotope)
140 ~75 [M]* (Molecular lon)

125 100 [M-CHs]*

105 ~ 30 [M-CIJ*

91 ~50 [C7H7]* (Tropylium ion)

Experimental Protocols

The following are general methodologies for the acquisition of the spectroscopic data

presented.

NMR Spectroscopy

Sample Preparation:
o Weigh approximately 10-20 mg of 1-Chloro-2-ethylbenzene.

» Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,
CDCIs).

e Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (& = 0.00 ppm).

o Transfer the solution to a clean, dry 5 mm NMR tube.
1H and 3C NMR Acquisition:
e Spectra are typically acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

o The spectrometer is shimmed to obtain a homogeneous magnetic field, ensuring sharp and

symmetrical peaks.

e For 3C NMR, a proton-decoupled sequence is commonly used to simplify the spectrum to
single lines for each carbon environment.
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Infrared (IR) Spectroscopy

Sample Preparation and Analysis (Neat Liquid):
o Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.
e Place a small drop of liquid 1-Chloro-2-ethylbenzene directly onto the ATR crystal.

e Acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise
ratio.

o Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after
analysis.

Mass Spectrometry (GC-MS)

A common method for analyzing volatile compounds like 1-Chloro-2-ethylbenzene is Gas
Chromatography-Mass Spectrometry (GC-MS).[2]

Gas Chromatography (GC) Conditions:

Column: A non-polar capillary column (e.g., DB-5ms) is typically used.

Carrier Gas: Helium at a constant flow rate.

Inlet Temperature: ~250°C.

Oven Program: A temperature ramp (e.g., starting at 50°C and increasing to 250°C) is used
to ensure good separation.

Mass Spectrometry (MS) Conditions:[2]

lonization Mode: Electron lonization (EIl) at 70 eV.[2]

Mass Analyzer: Quadrupole or lon Trap.

Scan Range: m/z 40-400.[2]

lon Source Temperature: ~230°C.[2]
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Visualized Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an
organic compound such as 1-Chloro-2-ethylbenzene.

Spectroscopic Analysis Workflow for 1-Chloro-2-ethylbenzene

Sample: 1-Chloro-2-ethylbenzene
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Caption: Logical workflow for the spectroscopic identification of 1-Chloro-2-ethylbenzene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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